molecular formula C18H22N4O4 B13483675 2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)butylamino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)butylamino]isoindoline-1,3-dione

Cat. No.: B13483675
M. Wt: 358.4 g/mol
InChI Key: CQZLLTDAIGCXIY-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural features and potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, typically starting with the preparation of the isoindoline-1,3-dione core. This core is then functionalized with the 2,6-dioxopiperidin-3-yl group and the {[3-(methylamino)butyl]amino} side chain. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindoline-1,3-dione derivatives .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[3-(methylamino)butylamino]isoindole-1,3-dione

InChI

InChI=1S/C18H22N4O4/c1-10(19-2)7-8-20-11-3-4-12-13(9-11)18(26)22(17(12)25)14-5-6-15(23)21-16(14)24/h3-4,9-10,14,19-20H,5-8H2,1-2H3,(H,21,23,24)

InChI Key

CQZLLTDAIGCXIY-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)NC

Origin of Product

United States

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